molecular formula C10H9N3O3 B2541913 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 546071-63-0

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B2541913
CAS No.: 546071-63-0
M. Wt: 219.2
InChI Key: VEXSXFDITMQRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile reactant in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-methyl-4-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2-methyl-4-nitroaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly used.

    Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.

Major Products Formed

    Nucleophilic Substitution: Substituted cyanoacetamides.

    Condensation Reactions: Various heterocyclic compounds.

    Reduction: 2-cyano-N-(2-methyl-4-aminophenyl)acetamide.

Scientific Research Applications

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide
  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(4-nitrophenyl)methylacetamide

Uniqueness

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a cyano and a nitro group on the aromatic ring, which imparts distinct reactivity and biological activity. The methyl group at the ortho position further influences its chemical behavior and interactions with other molecules .

Properties

IUPAC Name

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXSXFDITMQRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.